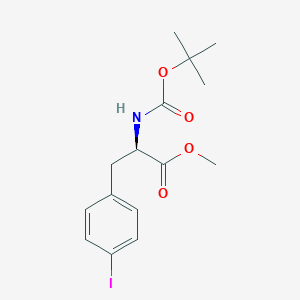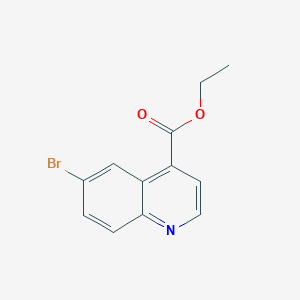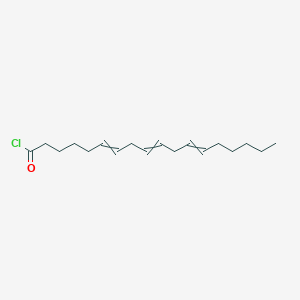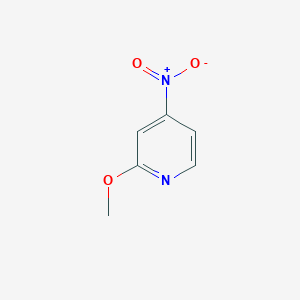
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one
Vue d'ensemble
Description
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one, also known as R-DAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. R-DAP is a piperidinone derivative that has a unique molecular structure and exhibits interesting biological properties.
Mécanisme D'action
The mechanism of action of (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one has been shown to interact with several molecular targets, including ion channels, receptors, and enzymes, which are involved in the regulation of various physiological processes, such as pain perception, inflammation, and neurotransmitter release.
Biochemical and Physiological Effects:
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one exhibits a wide range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one has been shown to reduce pain and inflammation, improve cognitive function, and modulate the activity of neurotransmitters. (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one has also been shown to have a favorable safety profile, with no significant adverse effects reported at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one has several advantages for lab experiments, including its ease of synthesis, high potency, and favorable safety profile. (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one can be easily synthesized in large quantities, making it a cost-effective compound for screening assays and drug development studies. However, (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one also has some limitations, such as its limited solubility in water and its potential for non-specific binding to proteins, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one, including the optimization of its synthesis method, the identification of its molecular targets, and the development of new drug candidates based on its structure. (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one can also be used as a tool compound for the investigation of various physiological processes, such as pain perception, inflammation, and neurotransmitter release. Additionally, the combination of (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one with other compounds may lead to the development of new therapeutic strategies for the treatment of various diseases.
Applications De Recherche Scientifique
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one has been tested as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. In neuroscience, (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one has been investigated for its ability to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in various brain functions, including mood, cognition, and addiction.
Propriétés
IUPAC Name |
1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-14-7-9-18(10-8-14)16-11-13-5-1-3-12-4-2-6-15(16)17(12)13/h1-6,16H,7-11H2/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTZALYOZZYCLX-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2CC3=CC=CC4=C3C2=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1=O)[C@@H]2CC3=CC=CC4=C3C2=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60709860 | |
| Record name | 1-[(1R)-1,2-Dihydroacenaphthylen-1-yl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
228246-75-1 | |
| Record name | 1-[(1R)-1,2-Dihydroacenaphthylen-1-yl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3H-Imidazo[4,5-C]pyridine-4-methanamine](/img/structure/B1505566.png)



![tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1505574.png)



